2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group, which is further modified by a 5-cyclopropyl-1,2-oxazole moiety. At the 5-position of the pyrimidine ring, a 1-methyl-1H-pyrazol-4-yl group is attached. The cyclopropyl group on the oxazole ring may enhance metabolic stability, while the pyrazole substituent could contribute to hydrogen bonding interactions with target proteins.
Properties
IUPAC Name |
5-cyclopropyl-3-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-25-12-16(11-23-25)15-9-21-20(22-10-15)27-18-4-6-26(7-5-18)13-17-8-19(28-24-17)14-2-3-14/h8-12,14,18H,2-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIIYBOJOHTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=NOC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Key Differences
The table below highlights structural similarities and differences between the target compound and related molecules from the evidence:
Functional Group Analysis
- Core Heterocycles: The pyrimidine core in the target compound is distinct from the pyrazolo-pyrimidine (EP 1 808 168 B1) and oxadiazole () cores. Pyrimidines are often employed for their planar geometry and hydrogen-bonding capacity, while pyrazolo-pyrimidines offer additional nitrogen atoms for binding .
- Substituents: The cyclopropyl oxazole in the target compound contrasts with the isopropyl oxadiazole in EP 1 808 168 B1. Cyclopropyl groups are smaller and more rigid, possibly reducing metabolic oxidation compared to bulkier isopropyl groups . The methyl pyrazole substituent in the target differs from the methylsulfonyl phenyl group in GSK1292263. Compounds in feature phenylethyl-pyrrolidinyl substituents, which are more lipophilic than the target’s piperidine-oxy linker, suggesting divergent pharmacokinetic profiles .
Linkers :
Potential Therapeutic Implications
Structural analogs in the evidence are associated with antiviral and kinase-targeting applications:
- Antiviral Activity : highlights oxadiazole derivatives with antiviral profiling, suggesting the target’s pyrimidine core could share similar mechanisms .
- Kinase Inhibition : EP 1 808 168 B1 compounds target kinases via pyrazolo-pyrimidine scaffolds; the target’s pyrimidine core may exhibit analogous interactions .
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